

# Flow Cytometry Analysis of Immune Cells After STING Modulator-7 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | STING modulator-7 |           |
| Cat. No.:            | B14998807         | Get Quote |

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This response is pivotal in anti-viral and anti-tumor immunity. Pharmacological modulation of the STING pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists, in particular, are being investigated for their ability to activate innate immune cells and subsequently prime adaptive anti-tumor responses. This document provides a detailed protocol for the analysis of immune cell populations by flow cytometry following treatment with a novel STING agonist, herein referred to as **STING modulator-7**. The protocols and data presented are representative of the effects observed with STING agonists.

### **STING Signaling Pathway**

The activation of the STING pathway begins with the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING



recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons. Concurrently, STING activation can also lead to the activation of the NF-kB pathway, resulting in the production of pro-inflammatory cytokines.[1][2]



Click to download full resolution via product page

Caption: The cGAS-STING signaling pathway.

# Expected Immunological Effects of STING Modulator-7

Treatment with a STING agonist like **STING modulator-7** is expected to induce a robust antitumor immune response characterized by:

Activation and Maturation of Dendritic Cells (DCs): STING activation in DCs leads to the
upregulation of co-stimulatory molecules such as CD80 and CD86, and MHC class II,
enhancing their ability to present antigens and prime T cells.[2][3]



- Enhanced T Cell Priming and Effector Function: Mature DCs migrate to lymph nodes and prime naive CD8+ T cells, leading to their proliferation and differentiation into cytotoxic T lymphocytes (CTLs) capable of killing tumor cells.[3][4]
- Modulation of the Tumor Microenvironment: The production of type I interferons and other
  cytokines can remodel the tumor microenvironment, promoting the recruitment of immune
  cells and shifting the balance towards an anti-tumor state.[5]
- Activation of other Immune Cells: STING is expressed in various immune cells, including macrophages, and its activation can lead to their polarization towards a pro-inflammatory M1-like phenotype.[6]

# Data Presentation: Expected Changes in Immune Cell Populations

The following tables summarize the anticipated quantitative changes in key immune cell populations and their activation markers after treatment with **STING modulator-7**, based on published data for other STING agonists.

Table 1: Dendritic Cell Maturation in response to STING Modulator-7

| Cell Population | Marker       | Control (%<br>positive) | STING Modulator-7<br>(% positive) |
|-----------------|--------------|-------------------------|-----------------------------------|
| CD11c+ DCs      | CD80         | 25%                     | 65%                               |
| CD11c+ DCs      | CD86         | 30%                     | 75%                               |
| CD11c+ DCs      | MHC Class II | 40%                     | 80%                               |

Table 2: T Cell Activation and Proliferation in response to STING Modulator-7



| Cell Population | Marker     | Control (MFI) | STING Modulator-7<br>(MFI) |
|-----------------|------------|---------------|----------------------------|
| CD8+ T cells    | CD69       | 1500          | 4500                       |
| CD8+ T cells    | Granzyme B | 800           | 3200                       |
| CD4+ T cells    | CD25       | 2000          | 5000                       |

Table 3: Myeloid Cell Phenotype in the Tumor Microenvironment after **STING Modulator-7** Treatment

| Cell Population                             | Marker | Control (% of<br>CD45+ cells) | STING Modulator-7<br>(% of CD45+ cells) |
|---------------------------------------------|--------|-------------------------------|-----------------------------------------|
| M1 Macrophages<br>(CD11b+ F4/80+<br>CD86+)  | CD86   | 15%                           | 40%                                     |
| M2 Macrophages<br>(CD11b+ F4/80+<br>CD206+) | CD206  | 50%                           | 25%                                     |
| Monocytic MDSCs<br>(CD11b+ Ly6C+)           | Ly6C   | 20%                           | 10%                                     |

# Experimental Protocols Experimental Workflow





Click to download full resolution via product page

Caption: General workflow for flow cytometry analysis.

## Protocol 1: Preparation of Single-Cell Suspension from Spleen

- Euthanize the mouse according to institutional guidelines.
- Aseptically remove the spleen and place it in a 60 mm dish containing 5 mL of RPMI-1640 medium.
- Gently mash the spleen between the frosted ends of two sterile glass slides to create a single-cell suspension.
- Filter the cell suspension through a 70 μm cell strainer into a 50 mL conical tube.
- Centrifuge the cells at 300 x g for 5 minutes at 4°C.



- Discard the supernatant and resuspend the cell pellet in 5 mL of ACK lysis buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.
- Add 10 mL of RPMI-1640 to quench the lysis and centrifuge at 300 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in 1 mL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Count the cells and adjust the concentration to 1 x 10^7 cells/mL.

## Protocol 2: Preparation of Single-Cell Suspension from Tumors

- Excise the tumor and place it in a petri dish with 5 mL of RPMI-1640.
- Mince the tumor into small pieces using a sterile scalpel.
- Transfer the minced tumor tissue to a 15 mL conical tube containing 5 mL of digestion buffer (RPMI-1640 with 1 mg/mL collagenase D and 0.1 mg/mL DNase I).
- Incubate at 37°C for 30-45 minutes with intermittent shaking.
- Pipette the digested tissue up and down vigorously to further dissociate the cells.
- Filter the cell suspension through a 70 μm cell strainer into a 50 mL conical tube.
- Wash the cells with 10 mL of RPMI-1640 and centrifuge at 300 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in FACS buffer and proceed to cell counting.

### **Protocol 3: Flow Cytometry Staining**

- Aliquot 1 x 10<sup>6</sup> cells in 100 μL of FACS buffer into a 96-well V-bottom plate or FACS tubes.
- Block Fc receptors by adding an anti-CD16/32 antibody and incubating for 10 minutes at 4°C.



- Add the surface antibody cocktail (see Table 4 for a suggested panel) and incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 200 μL of FACS buffer, centrifuging at 300 x g for 3 minutes at 4°C between washes.
- (Optional) For intracellular staining: a. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. b. Add the intracellular antibody cocktail (e.g., for transcription factors or cytokines) and incubate for 30 minutes at 4°C in the dark. c. Wash the cells twice with permeabilization buffer.
- Resuspend the cells in 200 μL of FACS buffer.
- Acquire the samples on a flow cytometer.

### **Suggested Flow Cytometry Panel**

Table 4: Example Flow Cytometry Panel for Immune Cell Profiling



| Marker        | Fluorochrome    | Target Cell Type/Function             |
|---------------|-----------------|---------------------------------------|
| Live/Dead     | Zombie Violet   | Viability                             |
| CD45          | BUV395          | Pan-leukocyte                         |
| CD3           | BUV496          | T cells                               |
| CD4           | APC-R700        | Helper T cells                        |
| CD8           | PerCP-Cy5.5     | Cytotoxic T cells                     |
| CD11b         | BV786           | Myeloid cells                         |
| CD11c         | PE-Cy7          | Dendritic cells                       |
| F4/80         | BV605           | Macrophages                           |
| Ly6G          | FITC            | Granulocytes                          |
| Ly6C          | PE              | Monocytic cells                       |
| CD80          | BV711           | Co-stimulation (Activation)           |
| CD86          | BV421           | Co-stimulation (Activation)           |
| MHC Class II  | AF700           | Antigen presentation                  |
| FoxP3         | Alexa Fluor 647 | Regulatory T cells<br>(intracellular) |
| pSTING (S366) | PE              | STING activation (intracellular)      |

Note: The choice of fluorochromes should be optimized based on the specific flow cytometer configuration. Appropriate compensation controls are essential for accurate data analysis.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Human Monocyte STING Activation Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 2. Mannosylated STING Agonist Drugamers for Dendritic Cell-Mediated Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. cGAS-STING signaling in the tumor microenvironment induces myeloid cell activation and favors T cell-mediated antitumor immunity PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Flow Cytometry Analysis of Immune Cells After STING Modulator-7 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14998807#flow-cytometry-analysis-of-immune-cells-after-sting-modulator-7-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com